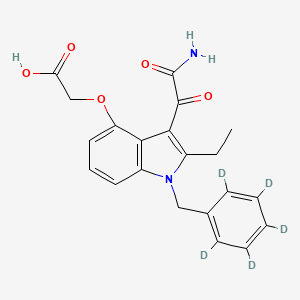
3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one is an organic compound that belongs to the class of pyridazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Formation of the Pyridazinone Ring: The pyridazinone ring can be formed by cyclization of a suitable hydrazine derivative with a dicarbonyl compound.
Chloromethylation: The final step involves the chloromethylation of the pyridazinone ring, which can be achieved using chloromethyl methyl ether or similar reagents under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially forming dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloromethyl site.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various chemical modifications.
Biology
Biologically, pyridazinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
- 3-(Chloromethyl)-1-(1-ethylpyrazol-3-yl)pyridazin-4-one
- 3-(Bromomethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one
Uniqueness
3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H11ClN4O |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C10H11ClN4O/c1-2-14-7-8(6-12-14)15-4-3-10(16)9(5-11)13-15/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
SYLGFLKZPJVAMZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)N2C=CC(=O)C(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
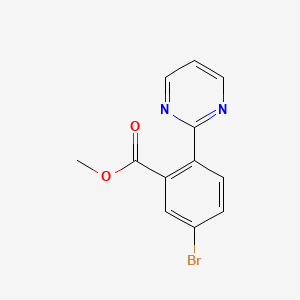
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)

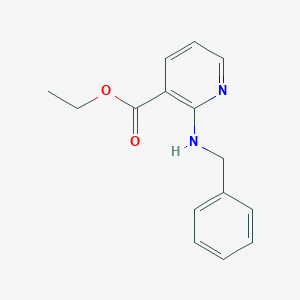
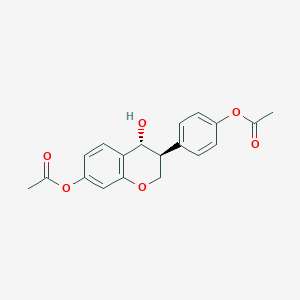
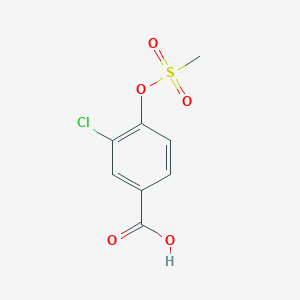
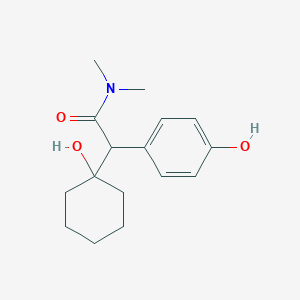
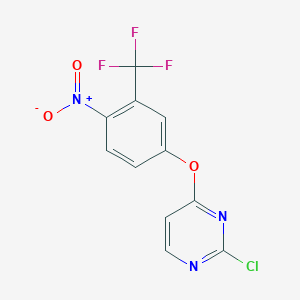
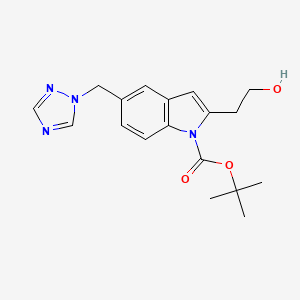

![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
![1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid](/img/structure/B13867568.png)
